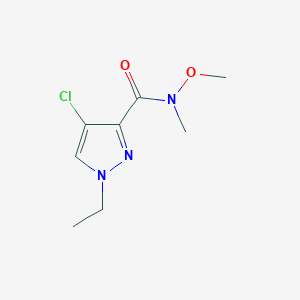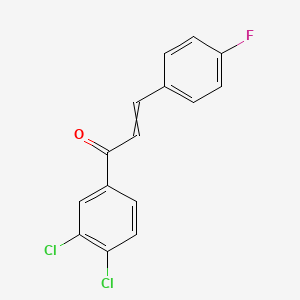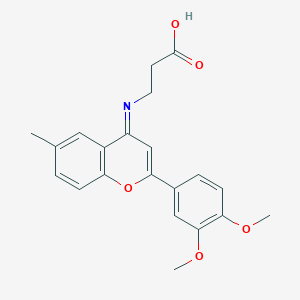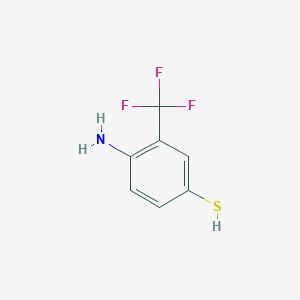
4(15),5,10(14)-Germacratrien-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4(15),5,10(14)-Germacratrien-1-ol typically involves the cyclization of farnesyl pyrophosphate (FPP) through enzymatic or chemical methods. The reaction conditions often include the use of catalysts such as Lewis acids or enzymes like sesquiterpene synthases .
Industrial Production Methods
Industrial production of this compound can be achieved through biotechnological methods, including the use of genetically modified microorganisms that express the necessary enzymes for its biosynthesis. This method is preferred due to its sustainability and efficiency .
Chemical Reactions Analysis
Types of Reactions
4(15),5,10(14)-Germacratrien-1-ol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: Halogenation reactions can be conducted using halogens like chlorine or bromine under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in carbon tetrachloride.
Major Products Formed
Oxidation: Formation of germacrone or germacrene derivatives.
Reduction: Formation of germacrene alcohols.
Substitution: Formation of halogenated germacrene derivatives.
Scientific Research Applications
4(15),5,10(14)-Germacratrien-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various sesquiterpenes and their derivatives.
Biology: Studied for its role in plant defense mechanisms and its antimicrobial properties.
Medicine: Investigated for its potential anti-inflammatory and anticancer activities.
Industry: Utilized in the formulation of fragrances and flavors due to its pleasant aroma .
Mechanism of Action
The mechanism of action of 4(15),5,10(14)-Germacratrien-1-ol involves its interaction with cellular membranes and enzymes. It is known to modulate the activity of enzymes involved in the biosynthesis of secondary metabolites in plants. Additionally, it can interact with microbial cell membranes, leading to increased permeability and cell death .
Comparison with Similar Compounds
Similar Compounds
Germacrene D: Another sesquiterpene with similar structural features but different biological activities.
Germacrone: A ketone derivative of germacrane with distinct pharmacological properties.
β-Caryophyllene: A bicyclic sesquiterpene with anti-inflammatory and analgesic effects
Uniqueness
4(15),5,10(14)-Germacratrien-1-ol is unique due to its specific structural configuration and the presence of an alcohol functional group, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C15H24O |
|---|---|
Molecular Weight |
220.35 g/mol |
IUPAC Name |
(1S,5E,7S)-4,10-dimethylidene-7-propan-2-ylcyclodec-5-en-1-ol |
InChI |
InChI=1S/C15H24O/c1-11(2)14-8-5-12(3)6-10-15(16)13(4)7-9-14/h5,8,11,14-16H,3-4,6-7,9-10H2,1-2H3/b8-5+/t14-,15-/m0/s1 |
InChI Key |
OSSWBZXPRYZGRO-QKNOVVFDSA-N |
Isomeric SMILES |
CC(C)[C@@H]\1CCC(=C)[C@H](CCC(=C)/C=C1)O |
Canonical SMILES |
CC(C)C1CCC(=C)C(CCC(=C)C=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-Bromoimidazo[1,5-a]pyridine-3-carboximidamide](/img/structure/B14871810.png)
![(2E)-4-Oxo-4-[3-(trifluoromethyl)piperidin-1-YL]but-2-enoic acid](/img/structure/B14871812.png)
![N-[4-(benzyloxy)phenyl]-2-(2-chlorophenoxy)acetamide](/img/structure/B14871814.png)
![4-ethyl-6-methyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B14871816.png)
![2,2'-dioxo-2H,2'H-[3,4'-bichromen]-7'-yl dimethylcarbamate](/img/structure/B14871824.png)

![4,7,7-trimethyl-3-oxo-N-(pyridin-4-yl)bicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B14871843.png)



![6-tert-butyl-8-{[(E)-{4-[(2,4-dimethylbenzyl)oxy]phenyl}methylidene]amino}[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one](/img/structure/B14871868.png)

